molecular formula C11H15NO3 B1280646 4-Aminophenyl tert-butyl carbonate CAS No. 95932-39-1

4-Aminophenyl tert-butyl carbonate

Cat. No. B1280646
CAS RN: 95932-39-1
M. Wt: 209.24 g/mol
InChI Key: CDNPVHFIIFBSNH-UHFFFAOYSA-N
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Description

“4-Aminophenyl tert-butyl carbonate” is also known as “tert-Butyl (4-aminophenyl)carbamate”. It has a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol . The compound is a structural element of many approved therapeutic agents .


Synthesis Analysis

The synthesis of “4-Aminophenyl tert-butyl carbonate” involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . Another method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .


Molecular Structure Analysis

The IUPAC name of the compound is “tert-butyl N-(4-aminophenyl)carbamate”. The InChI code is "InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14)" . The compound has a 2D structure and a 3D conformer .


Chemical Reactions Analysis

The compound has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the preparation of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical And Chemical Properties Analysis

The compound has a solid form . It has a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .

Scientific Research Applications

Synthesis and Polymer Applications

  • Polyamides Synthesis : 4-Aminophenyl tert-butyl carbonate derivatives have been utilized in the synthesis of polyamides. These polyamides, featuring flexible main-chain ether linkages and ortho-phenylene units, demonstrate significant thermal stability and solubility in various solvents. They also form transparent, flexible, and tough films, indicating potential in high-performance material applications (Hsiao, Yang, & Chen, 2000).

  • Fluorinated Polyimides : 4-Aminophenyl tert-butyl carbonate derivatives are key in synthesizing fluorinated polyimides. These materials exhibit excellent solubility, high tensile strength, and significant thermal resistance. They also demonstrate low color intensity and moisture absorption, making them suitable for various industrial applications (Yang, Su, & Chiang, 2006).

Chemical Synthesis and Reactions

  • Acylation of Amines : 4-Aminophenyl tert-butyl carbonate derivatives are used in the acylation of amines. This application is significant in the formation of various organic compounds, indicating its utility in organic synthesis (Harris & Wilson, 1983).

  • Gold(I)-Catalyzed Formation : These compounds participate in gold(I)-catalyzed reactions to form cyclic carbonates. This process underscores their role in synthesizing complex organic molecules, further extending their application in organic chemistry (Buzas & Gagosz, 2006).

Polymer and Material Science

  • Polyimide Synthesis : 4-Aminophenyl tert-butyl carbonate derivatives are integral in creating polyimides with high glass transition temperatures and low dielectric constants. These characteristics are crucial for materials used in electronics and other high-performance applications (Chern, Ju, & Tsai, 2009).

  • Hyperbranched Polyimides : They are used in the synthesis of hyperbranched polyimides, demonstrating their versatility in polymer chemistry. This application is important for developing materials with unique physical properties (Lang et al., 2017).

Safety And Hazards

The compound should not be released into the environment . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

The carbamate functionality in “4-Aminophenyl tert-butyl carbonate” offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties . This makes it a promising candidate for future drug design and discovery.

properties

IUPAC Name

(4-aminophenyl) tert-butyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(13)14-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNPVHFIIFBSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466884
Record name (4-aminophenyl) Tert-butyl Carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminophenyl tert-butyl carbonate

CAS RN

95932-39-1
Record name (4-aminophenyl) Tert-butyl Carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Liu, R Gao, Z Liu, J Ming, Y Qiu… - Chinese Journal of …, 2023 - Wiley Online Library
… 4-aminophenyl tert-butyl carbonate (63.4 mg, 0.328 mmol) was added to a stirred solution of compound 1 (90.0 mg, 0.082 mmol) in toluene (9 mL) at rt After 30 min, cuprous bromide (…
Number of citations: 0 onlinelibrary.wiley.com

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